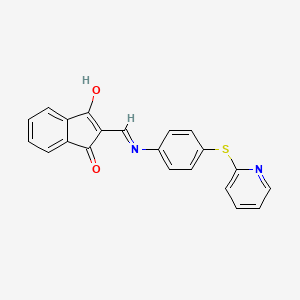

2-(((4-(2-Pyridylthio)phenyl)amino)methylene)indane-1,3-dione

Description

2-(((4-(2-Pyridylthio)phenyl)amino)methylene)indane-1,3-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an indane-1,3-dione core, which is a versatile building block in organic chemistry, and a pyridylthio group, which adds to its reactivity and functionality.

Properties

IUPAC Name |

3-hydroxy-2-[(4-pyridin-2-ylsulfanylphenyl)iminomethyl]inden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14N2O2S/c24-20-16-5-1-2-6-17(16)21(25)18(20)13-23-14-8-10-15(11-9-14)26-19-7-3-4-12-22-19/h1-13,24H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJIPYAGWXAOWDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C2=O)C=NC3=CC=C(C=C3)SC4=CC=CC=N4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(((4-(2-Pyridylthio)phenyl)amino)methylene)indane-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of indane-1,3-dione with 4-(2-pyridylthio)aniline under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide or tetrahydrofuran are used to facilitate the reaction. The reaction mixture is usually heated to promote the formation of the desired product .

Chemical Reactions Analysis

2-(((4-(2-Pyridylthio)phenyl)amino)methylene)indane-1,3-dione undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups to alcohols.

Substitution: The pyridylthio group can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the pyridylthio group.

Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form various derivatives.

Scientific Research Applications

Chemistry

- Synthesis of Complex Molecules :

- Building Block : The compound serves as a versatile building block for synthesizing more complex organic molecules.

- Reagent in Organic Reactions : It is utilized in various organic reactions, including condensation and substitution reactions.

Biology

- Biological Activity :

- Antimicrobial Properties : Studies indicate that derivatives of this compound exhibit significant antimicrobial activity against pathogens like Escherichia coli and Staphylococcus aureus.

- Anticancer Potential : Research has shown promising results regarding its cytotoxic effects on human cancer cell lines, suggesting potential as an anticancer agent .

Medicine

- Therapeutic Applications :

- Potential Drug Candidate : Ongoing research focuses on the compound's potential as a therapeutic agent due to its unique chemical structure and biological activities.

- Mechanism of Action : The compound interacts with specific molecular targets, modulating biological pathways relevant to disease progression .

Industry

- Industrial Applications :

- Dyes and Pigments : The compound is explored for its utility in developing dyes and pigments due to its vibrant color properties.

- Chemical Manufacturing : Its unique structure makes it suitable for various industrial chemical processes.

Case Studies

Mechanism of Action

The mechanism of action of 2-(((4-(2-Pyridylthio)phenyl)amino)methylene)indane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s reactivity is largely due to the presence of the indane-1,3-dione core and the pyridylthio group, which can interact with various enzymes and receptors. These interactions can lead to the modulation of biological pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

2-(((4-(2-Pyridylthio)phenyl)amino)methylene)indane-1,3-dione can be compared with other similar compounds such as:

Indane-1,3-dione: A simpler analogue that lacks the pyridylthio group but shares the indane-1,3-dione core.

Indanone derivatives: Compounds like indanone, which have similar core structures but different substituents, leading to varied reactivity and applications.

Pyridylthio-substituted compounds: These compounds share the pyridylthio group but have different core structures, affecting their chemical and biological properties.

Biological Activity

2-(((4-(2-Pyridylthio)phenyl)amino)methylene)indane-1,3-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C21H14N2O2S

- Molecular Weight : 358.4 g/mol

- CAS Number : 1024313-82-3

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its effects on different biological systems. The following sections summarize key findings related to its pharmacological activities.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, particularly in breast and prostate cancer models. The compound induces apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.3 | Induction of apoptosis via caspase activation |

| PC-3 (Prostate Cancer) | 12.8 | Cell cycle arrest and apoptosis |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies show that it possesses notable activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Type |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Gram-positive |

| Escherichia coli | 64 µg/mL | Gram-negative |

The biological effects of this compound can be attributed to several mechanisms:

- Caspase Activation : Induces apoptosis in cancer cells through the intrinsic pathway.

- Membrane Disruption : Alters the integrity of microbial cell membranes leading to cell death.

- Enzyme Inhibition : Potential inhibition of key enzymes involved in cancer progression and microbial survival.

Case Studies

- Breast Cancer Model : A study conducted on MCF-7 cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with significant morphological changes indicative of apoptosis.

- Antimicrobial Efficacy : In a clinical setting, the compound was tested against multi-drug resistant strains of bacteria, showing promising results that suggest it could be developed into a new class of antibiotics.

Q & A

Q. Methodological Answer :

Scaffold Modification :

- Introduce electron-withdrawing groups (e.g., -CF) to the phenyl ring to enhance electrophilicity.

- Replace the pyridylthio group with isosteres (e.g., pyrimidine) to alter binding affinity .

In Silico Screening :

- Dock the compound into target proteins (e.g., EGFR kinase) using AutoDock Vina. Prioritize derivatives with ΔG < -8 kcal/mol .

Pharmacokinetic Profiling :

- Evaluate metabolic stability in liver microsomes and plasma protein binding (equilibrium dialysis) .

Basic Question: What safety protocols are essential when handling this compound in the laboratory?

Q. Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coat, and safety goggles.

- Ventilation : Conduct reactions in a fume hood due to potential pyridine-thiol volatilization.

- Waste Disposal : Neutralize acidic/basic byproducts before disposal in halogenated waste containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.